Sodium 3-carboxy-5-sulfobenzoate Sodium 3-carboxy-5-sulfobenzoate See also: Monosodium 5-sulfoisophthalate (preferred); Polyester-5 (tg-38) (monomer of); Polyester-5 (TG-48) (monomer of) ... View More ...
Brand Name: Vulcanchem
CAS No.:
VCID: VC18499159
InChI: InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1
SMILES:
Molecular Formula: C8H5NaO7S
Molecular Weight: 268.18 g/mol

Sodium 3-carboxy-5-sulfobenzoate

CAS No.:

Cat. No.: VC18499159

Molecular Formula: C8H5NaO7S

Molecular Weight: 268.18 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3-carboxy-5-sulfobenzoate -

Specification

Molecular Formula C8H5NaO7S
Molecular Weight 268.18 g/mol
IUPAC Name sodium;3-carboxy-5-sulfobenzoate
Standard InChI InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1
Standard InChI Key YXTFRJVQOWZDPP-UHFFFAOYSA-M
Canonical SMILES C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Sodium 3-carboxy-5-sulfobenzoate belongs to the class of disubstituted benzoic acid derivatives. Its structure comprises a benzene ring with a carboxylate group at position 3 and a sulfonate group at position 5, both deprotonated and neutralized by a sodium cation. The compound’s IUPAC name, sodium;3-carboxy-5-sulfobenzoate, reflects this substitution pattern .

Key Structural Attributes:

  • Electron-withdrawing groups: The sulfonate and carboxylate groups enhance electrophilic aromatic substitution resistance while increasing solubility in polar solvents.

  • Tautomeric potential: The carboxylate group can exhibit keto-enol tautomerism under specific pH conditions, though this is less pronounced due to the stabilizing effect of the sulfonate group .

Spectroscopic Signatures:

  • IR spectroscopy: Stretching vibrations at 1,680 cm⁻¹ (C=O of carboxylate) and 1,040–1,200 cm⁻¹ (S=O of sulfonate) .

  • NMR: ¹H NMR peaks at δ 7.8–8.2 ppm (aromatic protons) and ¹³C NMR signals at 170 ppm (carboxylate carbon) and 125–140 ppm (aromatic carbons) .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via sulfonation of isophthalic acid followed by neutralization with sodium hydroxide:

  • Sulfonation: Isophthalic acid reacts with concentrated sulfuric acid at 150–200°C to introduce the sulfonate group at position 5.

  • Neutralization: The resultant 5-sulfoisophthalic acid is treated with NaOH to form the monosodium salt .

Reaction Scheme:

C8H6O6S+NaOHC8H5NaO7S+H2O\text{C}_8\text{H}_6\text{O}_6\text{S} + \text{NaOH} \rightarrow \text{C}_8\text{H}_5\text{NaO}_7\text{S} + \text{H}_2\text{O}

Scalability and Purification

Industrial production employs continuous-flow reactors to optimize yield (>85%). Purification involves recrystallization from aqueous ethanol, yielding a purity of ≥95% .

Physicochemical Properties

PropertyValue/RangeMethod/Reference
Melting Point>300°C (decomposes)DSC
Solubility in Water150 g/L (25°C)Gravimetric analysis
pKa (Carboxylate)2.1Potentiometric titration
pKa (Sulfonate)-1.2Computational modeling
Crystal System (100 K)Triclinic, space group P1Single-crystal XRD

Phase Behavior:

  • Thermotropic transitions: Exhibits a reversible monoclinic-to-triclinic phase transition below 160 K, attributed to proton ordering in the carboxylate group .

  • Hygroscopicity: Moderate moisture absorption (3–5% w/w at 60% RH) .

Applications in Industry and Medicine

Polymer Chemistry

As a third monomer in waterborne polyesters, sodium 3-carboxy-5-sulfobenzoate enhances dye affinity and dispersibility. Key applications include:

  • Textile fibers: Improves uptake of anionic dyes by introducing sulfonate sites .

  • Polyurethane dispersions: Serves as a colloidal stabilizer, replacing amine-based catalysts to reduce toxicity .

Pharmaceutical Formulations

The compound is a key intermediate in corticosteroid prodrugs. For example:

  • Prednisolone metasulfobenzoate sodium: A water-soluble anti-inflammatory agent synthesized via esterification of prednisolone with sodium 3-carboxy-5-sulfobenzoate .

  • Dexamethasone derivatives: Enhanced bioavailability through sulfonate-mediated solubility .

Mechanism of Action:

  • Ion-pair formation: The sulfonate group facilitates binding to cationic residues on proteins, modulating drug release kinetics .

Biological and Biochemical Interactions

Protein Binding Studies

  • Serum albumin interaction: Binds to human serum albumin (HSA) with a moderate affinity (Kd ≈ 10⁻⁵ M), primarily via hydrophobic and electrostatic forces .

  • Enzyme inhibition: Acts as a competitive inhibitor of carbonic anhydrase II (IC₅₀: 25 µM) .

Structural Analogs and Derivatives

CompoundKey ModificationApplication
Lithium 3-carboxy-5-sulfobenzoateLi⁺ counterionLithium-ion battery electrolytes
Silver 3-sulfobenzoateAg⁺ coordination polymerAntimicrobial coatings
Hexanedioic acid copolymerPolyester backboneBiodegradable plastics

Comparative Reactivity:

  • Lithium analog: Higher thermal stability (decomposition >350°C) but lower aqueous solubility.

  • Silver derivative: Exhibits luminescent properties due to argentophilic interactions .

Future Directions and Research Gaps

  • Drug delivery systems: Explore nanoparticle functionalization for targeted therapy.

  • Environmental impact: Assess biodegradation pathways in aquatic ecosystems.

  • Coordination polymers: Develop metal-organic frameworks (MOFs) for gas storage applications .

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